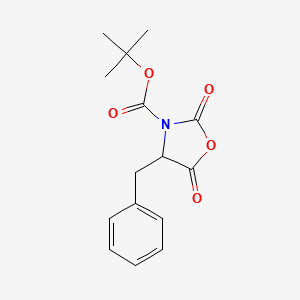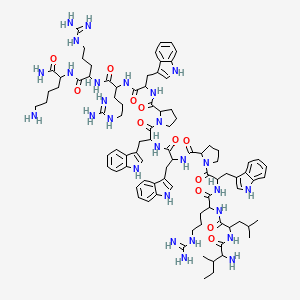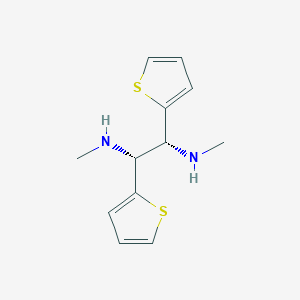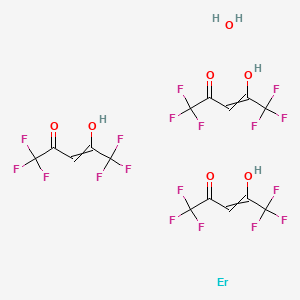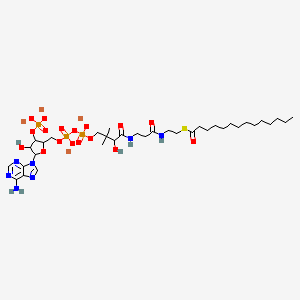![molecular formula C28H25F3N4O4 B13394709 2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)
2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LX-1031 is an orally-dosed drug candidate developed by Lexicon Pharmaceuticals for the treatment of irritable bowel syndrome and other gastrointestinal disorders. It is a small-molecule inhibitor of tryptophan 5-hydroxylase, an enzyme that plays a key role in the synthesis of serotonin. LX-1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions .
Méthodes De Préparation
The synthesis of LX-1031 involves asymmetric hydrogenation of trifluoromethyl ketones. This method utilizes iridium-based catalysis systems, which provide a highly efficient route for the synthesis of chiral secondary 2,2,2-trifluoroethanols in high yields and excellent enantioselectivities . The industrial production methods for LX-1031 are not extensively documented, but the use of iridium/f-amphol and iridium/f-ampha catalysis systems demonstrates the practicability of this methodology .
Analyse Des Réactions Chimiques
LX-1031 undergoes various chemical reactions, including:
Oxidation: LX-1031 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, particularly in the presence of reducing agents.
Substitution: LX-1031 can undergo substitution reactions, especially in the presence of nucleophiles.
Common reagents and conditions used in these reactions include iridium-based catalysts for hydrogenation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
LX-1031 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: LX-1031 is used as a model compound in the study of asymmetric hydrogenation and other catalytic processes.
Biology: The compound is studied for its effects on serotonin synthesis and its potential role in regulating peripheral serotonin levels.
Medicine: LX-1031 is being developed for the treatment of diarrhea-predominant irritable bowel syndrome and other gastrointestinal disorders characterized by excess serotonin
Mécanisme D'action
LX-1031 exerts its effects by inhibiting tryptophan 5-hydroxylase, an enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, LX-1031 reduces the synthesis of serotonin in the gastrointestinal tract. This reduction in serotonin levels leads to decreased activation of serotonin receptors, which helps alleviate symptoms of irritable bowel syndrome .
Comparaison Avec Des Composés Similaires
LX-1031 is unique in its ability to selectively inhibit peripheral serotonin synthesis without affecting central nervous system serotonin levels. Similar compounds include:
LX-1032: Another tryptophan 5-hydroxylase inhibitor with similar properties but different pharmacokinetic profiles.
LX-1033: A compound with a similar mechanism of action but designed for different therapeutic applications.
LX-1034: A related compound with modifications to improve its selectivity and efficacy
LX-1031 stands out due to its specific targeting of peripheral serotonin synthesis, making it a promising candidate for the treatment of gastrointestinal disorders without central nervous system side effects.
Propriétés
IUPAC Name |
2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUICFMGGQSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
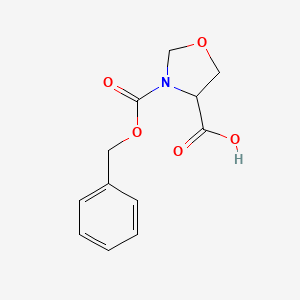
![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
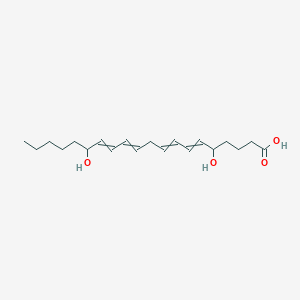
![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
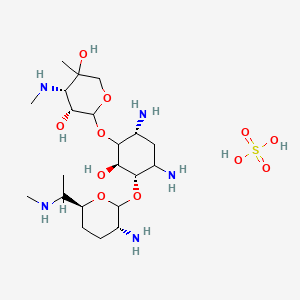
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)
